

An In-depth Technical Guide to the Mass Spectrometry of 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Cyanobutanoic acid

Cat. No.: B1584071

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of **4-cyanobutanoic acid**, a bifunctional molecule of interest in various scientific domains. Due to the limited availability of public domain mass spectra for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous structures. Furthermore, it outlines comprehensive experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Compound Information

Property	Value
Chemical Name	4-Cyanobutanoic acid
Synonyms	4-Cyanobutyric acid
Molecular Formula	C ₅ H ₇ NO ₂ ^[1]
Molecular Weight	113.11 g/mol ^[1]
CAS Number	39201-33-7 ^[1]
Chemical Structure	NC-CH ₂ -CH ₂ -CH ₂ -COOH

Predicted Electron Ionization (EI) Mass Spectrometry Data

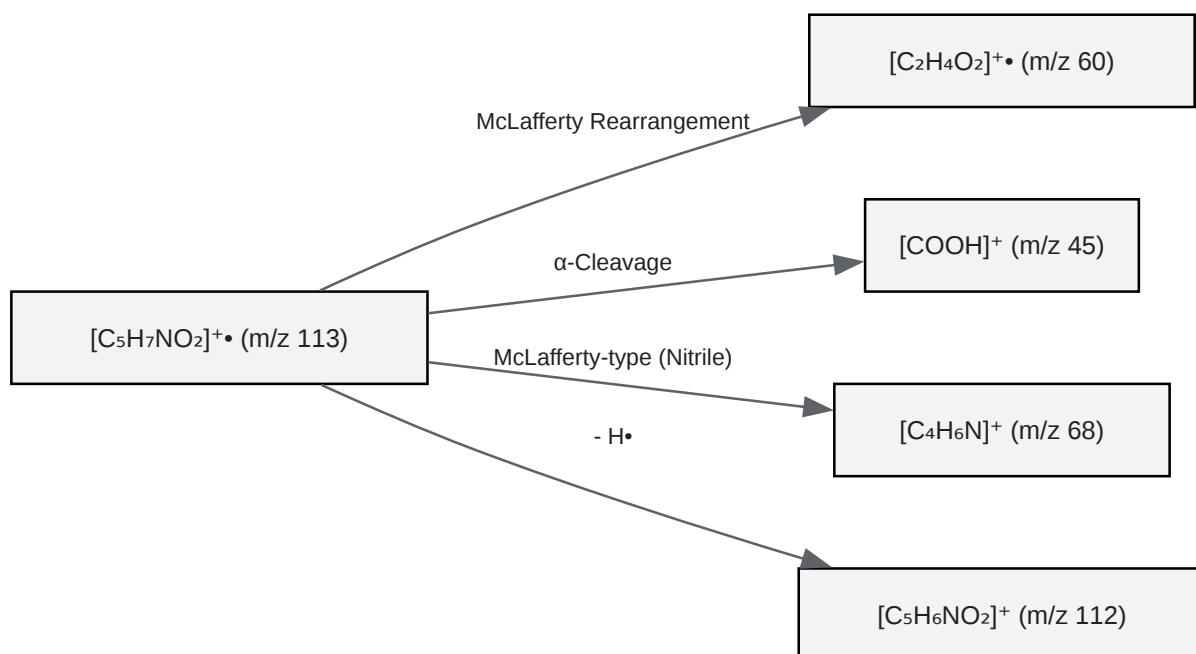
The following table summarizes the predicted major fragment ions for **4-cyanobutanoic acid** upon electron ionization, based on common fragmentation pathways for carboxylic acids and aliphatic nitriles. The relative intensity is an educated estimation and would require experimental verification.

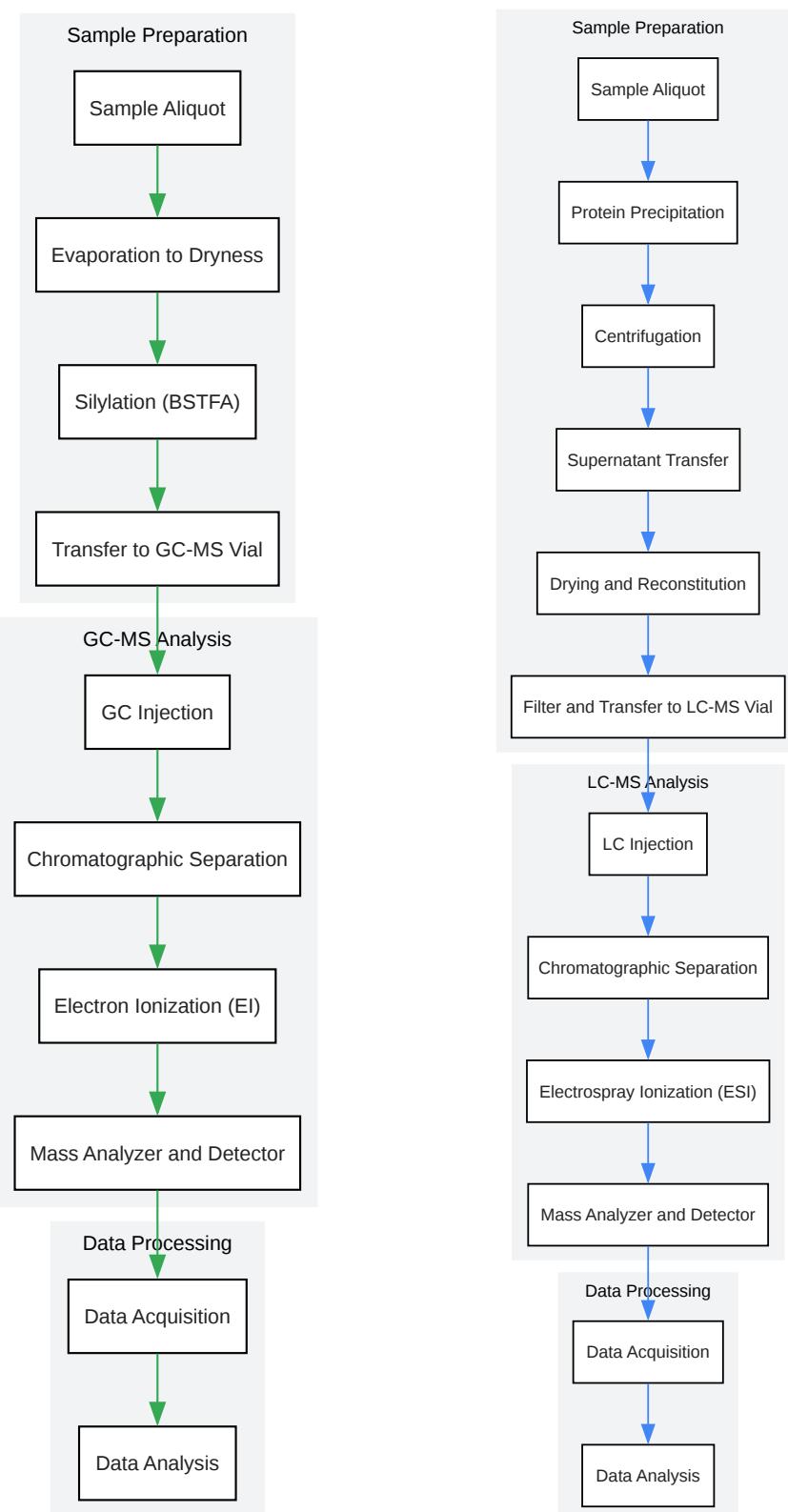
m/z (Predicted)	Proposed Fragment Ion	Proposed Structure	Fragmentation Pathway	Relative Intensity (Predicted)
113	$[\text{C}_5\text{H}_7\text{NO}_2]^{+\bullet}$	$[\text{NC}(\text{CH}_2)_3\text{COOH}]^{+\bullet}$	Molecular Ion	Very Low
112	$[\text{C}_5\text{H}_6\text{NO}_2]^{+}$	$[\text{NC}(\text{CH}_2)_2\text{CHCOOH}]^{+}$	Loss of H^{\bullet} from α -carbon to nitrile	Low
95	$[\text{C}_5\text{H}_5\text{NO}]^{+\bullet}$	$[\text{NC}(\text{CH}_2)_3\text{CO}]^{+\bullet}$	Loss of H_2O	Low
85	$[\text{C}_4\text{H}_5\text{NO}]^{+\bullet}$	$[\text{NC}(\text{CH}_2)_2\text{CH}_2]^{+\bullet}$	α -cleavage, loss of COOH^{\bullet}	Moderate
68	$[\text{C}_4\text{H}_6\text{N}]^{+}$	$[\text{CH}_2=\text{CHCH}_2\text{C}\equiv\text{NH}]^{+}$	McLafferty-type rearrangement from nitrile	Moderate
60	$[\text{C}_2\text{H}_4\text{O}_2]^{+\bullet}$	$[\text{CH}_2=\text{C}(\text{OH})_2]^{+\bullet}$	McLafferty rearrangement from carboxylic acid	High (likely base peak)
45	$[\text{COOH}]^{+}$	$[\bullet\text{COOH}]^{+}$	α -cleavage, loss of $\bullet(\text{CH}_2)_3\text{CN}$	Moderate
41	$[\text{C}_2\text{H}_3\text{N}]^{+\bullet}$	$[\text{CH}_2=\text{C}=\text{NH}]^{+\bullet}$	Cleavage of the alkyl chain	High

Fragmentation Pathways and Mechanisms

The fragmentation of **4-cyanobutanoic acid** in an EI-MS system is expected to be driven by the presence of both the carboxylic acid and the nitrile functional groups.

Carboxylic Acid Fragmentation:


- McLafferty Rearrangement: This is a characteristic fragmentation for carboxylic acids with a γ -hydrogen. It involves the transfer of a hydrogen atom from the γ -carbon to the carbonyl oxygen, followed by the cleavage of the α - β carbon bond. This is predicted to produce the base peak at m/z 60.
- Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon results in the loss of the alkyl-nitrile chain as a radical and the formation of the $[\text{COOH}]^+$ ion at m/z 45.


Nitrile Fragmentation:

- Loss of an Alpha-Hydrogen: The loss of a hydrogen atom from the carbon adjacent to the nitrile group can lead to a stabilized cation, resulting in an $[\text{M}-1]^+$ peak at m/z 112.
- McLafferty-type Rearrangement: A rearrangement involving the nitrile group can also occur, leading to characteristic fragments such as the one predicted at m/z 68.

Other Fragmentations:

- The loss of a water molecule from the molecular ion can produce a peak at m/z 95.
- Cleavage of the C-C bonds in the alkyl chain can lead to smaller fragments, such as the ion at m/z 41.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Cyanobutanoic acid | C5H7NO2 | CID 38239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Mass Spectrometry of 4-Cyanobutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584071#4-cyanobutanoic-acid-mass-spectrometry-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com